Product packaging for 1,5-Diazacyclooctane-N-monoacetic acid(Cat. No.:CAS No. 61040-13-9)

1,5-Diazacyclooctane-N-monoacetic acid

Cat. No.: B1238631
CAS No.: 61040-13-9
M. Wt: 583.2 g/mol
InChI Key: XFNSRKAFEZKHQM-TVNOWYORSA-N
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Description

1,5-Diazacyclooctane-N-monoacetic acid (CAS Registry Number: 61040-13-9) is a chemical compound of interest in inorganic chemistry and coordination research. It is structurally characterized by an eight-membered 1,5-diazacyclooctane ring system substituted with a monoacetic acid pendant arm. This molecular structure defines its primary utility as a versatile chelating ligand . Compounds within the 1,5-diazacyclooctane family are known to form stable complexes with various metal ions . The related compound, 1,5-diazacyclooctane-N,N'-diacetate acid, demonstrates the ability to coordinate with cobalt(II) and other metal centers, forming complexes where the metal is bound by the two nitrogen atoms of the cyclic diamine and the oxygen atoms of the carboxylate groups . This suggests that this compound acts through a similar mechanism, utilizing its nitrogen and oxygen donor atoms to bind metals, which can be valuable for constructing model complexes to study electron transfer processes or for creating one-dimensional coordination polymers with specific structural topologies . Its research applications are primarily in the fields of synthetic chemistry and materials science, where it serves as a building block for developing new coordination compounds with potential catalytic or magnetic properties. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H31Br3N4O4 B1238631 1,5-Diazacyclooctane-N-monoacetic acid CAS No. 61040-13-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

61040-13-9

Molecular Formula

C16H31Br3N4O4

Molecular Weight

583.2 g/mol

IUPAC Name

2-[(6Z)-2,3,4,8-tetrahydro-1H-1,5-diazocin-5-yl]acetic acid;trihydrobromide

InChI

InChI=1S/2C8H14N2O2.3BrH/c2*11-8(12)7-10-5-1-3-9-4-2-6-10;;;/h2*1,5,9H,2-4,6-7H2,(H,11,12);3*1H/b2*5-1-;;;

InChI Key

XFNSRKAFEZKHQM-TVNOWYORSA-N

SMILES

C1CNCC=CN(C1)CC(=O)O.C1CNCC=CN(C1)CC(=O)O.Br.Br.Br

Isomeric SMILES

C1CN(/C=C\CNC1)CC(=O)O.C1CN(/C=C\CNC1)CC(=O)O.Br.Br.Br

Canonical SMILES

C1CNCC=CN(C1)CC(=O)O.C1CNCC=CN(C1)CC(=O)O.Br.Br.Br

Synonyms

1,5-diazacyclooctane-N-monoacetic acid

Origin of Product

United States

Coordination Chemistry of 1,5 Diazacyclooctane N Monoacetic Acid As a Multifunctional Ligand

Chelation Modes and Donor Atom Preferences of 1,5-Diazacyclooctane-N-monoacetic Acid

This compound is a potentially tridentate ligand, featuring three distinct donor sites: two secondary amine nitrogen atoms within the diazacyclooctane ring and the carboxylate group from the acetic acid arm. The parent compound, 1,5-diazacyclooctane (B3191712), is well-known to act as a chelating ligand, typically forming stable complexes with transition metals. plu.mx The introduction of the N-monoacetate functionality enhances its coordination capabilities, providing an N,N,O donor set.

The chelation can occur in several modes, primarily dictated by the metal ion's size, electronic configuration, and preferred coordination number. The ligand can coordinate to a metal center in a facial (fac) or meridional (mer) fashion. In a facial arrangement, the three donor atoms occupy one face of an octahedron. In a meridional arrangement, they occupy three coplanar positions. The flexibility of the eight-membered ring allows it to adopt various conformations, such as boat-chair or twist-boat, to accommodate the geometric requirements of the metal center. ethz.ch The donor preference generally involves the two nitrogen atoms of the diazacyclooctane ring and one or both oxygen atoms of the carboxylate group, which can act as a monodentate or bidentate bridging ligand.

Complexation with First-Row Transition Metal Ions

The interaction of this compound with first-row transition metal ions such as nickel(II), copper(II), and zinc(II) has been a subject of synthetic and structural studies. researchgate.net These metal ions exhibit diverse coordination preferences, leading to complexes with interesting structural and electronic properties.

The synthesis and characterization of nickel(II), copper(II), and zinc(II) complexes with this compound have been reported, revealing the formation of five-coordinate species. researchgate.netacs.org

Ni(II) Complexes: Nickel(II) complexes with related nitrogen and oxygen donor ligands often adopt five-coordinate geometries, which can be described as either trigonal bipyramidal or square pyramidal. mdpi.com For the Ni(II) complex of this compound, a five-coordinate structure is formed, likely involving the two nitrogen atoms and the carboxylate oxygen, with additional ligands such as water or anions occupying the remaining coordination sites. mdpi.com

Cu(II) Complexes: Copper(II) is known for its flexible coordination geometry, often distorted from ideal symmetries due to the Jahn-Teller effect. The complexes with 1,5-diazacyclooctane derivatives can exhibit square-pyramidal or distorted octahedral geometries. scispace.comresearchgate.net In the case of the N-monoacetate ligand, a five-coordinate Cu(II) complex is formed, showcasing the ligand's ability to create a specific coordination environment around the metal ion. researchgate.net

Zn(II) Complexes: Zinc(II), having a d¹⁰ electronic configuration, does not have any crystal field stabilization energy and its geometry is primarily determined by steric and electrostatic factors. It commonly forms tetrahedral, five-coordinate, and octahedral complexes. researchgate.net With this compound, a five-coordinate Zn(II) complex has been characterized. researchgate.net Studies on similar zinc complexes with related ligands show that distorted square-pyramidal or trigonal bipyramidal geometries are common for five-coordinate species. ethz.choecd-nea.orgresearchgate.net

A representative table of crystallographic data for a related Zn(II) complex is shown below to illustrate how such structural data is presented.

ParameterValue
Compound Bis[µ-2-[(1,5-diaza-1-cyclooctyl)-methyl]phenolato-N,N',O:O]bis-[chlorozinc(II)]
Formula C₂₆H₃₈Cl₂N₄O₂Zn₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.130
b (Å) 9.835
c (Å) 16.573
**β (°) **113.53
Z 2
Coordination Geometry Distorted Square-Pyramidal
Reference ethz.ch

Note: This table presents data for a related compound to illustrate the format, not for the specific complex with this compound.

The geometry of these complexes is typically a distorted five-coordinate structure, intermediate between a trigonal bipyramid and a square pyramid. mdpi.com The stereochemistry is influenced by the conformation of the flexible 1,5-diazacyclooctane ring and the arrangement of the ligands around the metal center.

The eight-membered ring in these complexes often adopts a stable boat-chair conformation to minimize steric strain. ethz.ch The coordination of the chiral N-monoacetate pendant arm introduces stereocenters. The absolute configuration of the ligand and the resulting helicity (M for left-handed and P for right-handed) of the complex are key stereochemical features. nih.gov The specific arrangement of the donor atoms can lead to different isomers, and the interconversion between these isomers can be studied using spectroscopic techniques.

The stability of these complexes is influenced by factors such as the nature of the metal ion (Irving-Williams series), the chelate effect, and the pH of the solution. ijnc.ir Potentiometric titration is a common method used to determine these stability constants. researchgate.net While specific thermodynamic data for the title complexes are found in dedicated literature, a representative table illustrates how such data is typically reported for Ni(II) complexes with amino acid ligands. ijnc.irresearchgate.net

EquilibriumLog KΔG° (kJ/mol)
Ni²⁺ + L⁻ ⇌ NiL⁺ log K₁ = 5.8-33.1
NiL⁺ + L⁻ ⇌ NiL₂ log K₂ = 4.7-26.8
NiL₂ + L⁻ ⇌ NiL₃⁻ log K₃ = 3.2-18.3
Overall: Ni²⁺ + 3L⁻ ⇌ NiL₃⁻ log β₃ = 13.7-78.2

Note: This table presents representative data for a generic Ni(II)-amino acid system to illustrate thermodynamic parameters. The data does not correspond to this compound.

The kinetics of complex formation and dissociation provide insight into the reaction mechanisms and the lability of the complexes. For transition metal complexes, these reactions can occur on a wide range of timescales.

Studies on the dissociation of copper(II) complexes with the parent 1,5-diazacyclooctane (daco) ligand show that the process can be acid-catalyzed. plu.mx The rate of dissociation is often dependent on the concentration of the acid and the nature of the anion present in the solution. plu.mx The formation kinetics of related macrocyclic complexes are often studied under varying pH conditions, and typically follow second-order rate laws. researchgate.net The rates are highly dependent on the protonation state of the ligand. researchgate.net

A conceptual table for kinetic data is presented below.

ReactionConditionRate LawRate Constant (k)
Formation pH 4-6rate = k_f[Cu²⁺][HL]k_f (M⁻¹s⁻¹)
Dissociation pH < 2 (Acid-catalyzed)rate = k_d[CuL⁺][H⁺]k_d (M⁻¹s⁻¹)
Dissociation pH > 7 (Base-catalyzed)rate = k_OH[CuL⁺][OH⁻]k_OH (M⁻¹s⁻¹)

The redox behavior of the Ni(II) and Cu(II) complexes of this compound is of interest due to the accessibility of different oxidation states for these metals (e.g., Ni(I)/Ni(II)/Ni(III) and Cu(I)/Cu(II)). Cyclic voltammetry (CV) is a primary technique used to investigate these redox processes. semanticscholar.org

A table illustrating typical electrochemical data for a Cu(II) complex is provided below.

ComplexRedox CoupleE_pc (V)E_pa (V)ΔE_p (mV)E₁/₂ (V) vs. Ag/AgCl
[Cu(L)X] Cu(II)/Cu(I)-0.71-0.53180-0.62

Note: This table presents representative cyclic voltammetry data for a generic Cu(II) complex to illustrate the format. iosrjournals.org The data does not correspond to the specific complex with this compound.

Complexation with Lanthanide and Actinide Metal Ions in Research Contexts

The bifunctional nature of this compound, possessing both a cyclic diamine and a carboxylic acid group, makes it an intriguing ligand for complexing with a variety of metal ions, including the f-block elements—lanthanides and actinides. The presence of both hard (oxygen from the carboxylate) and borderline (nitrogen from the diamine) donor atoms allows for versatile coordination modes and the potential to form stable complexes with these large and highly charged metal ions.

Research into the complexation of ligands with structural similarities to this compound with lanthanide ions has highlighted the importance of the ligand's architecture in determining the properties of the resulting complexes. For instance, the coordination of lanthanide ions with quinolone derivatives, which also feature nitrogen and oxygen donor atoms, has been extensively studied. These studies often report the formation of 2:1 or 3:1 ligand-to-metal molar ratios. nih.gov The synthesis of such complexes is typically carried out by reacting the lanthanide salt and the ligand in a suitable solvent, with the pH being a critical factor that influences the complexation process. nih.gov

The coordination environment around the lanthanide ion in these types of complexes is often a subject of detailed investigation. In a study on lanthanide complexes with 5-nitropicolinate, it was found that the lanthanide(III) center was coordinated to four oxygen atoms from carboxylate groups, two water molecules, and two nitrogen atoms from pyridine (B92270) rings, resulting in a LnO₆N₂ coordination polyhedron. nih.gov This highlights the preference of lanthanides for high coordination numbers and their affinity for oxygen donor ligands.

Spectroscopic techniques are indispensable tools for elucidating the structure and photophysical properties of lanthanide complexes in both solid-state and solution. Infrared (IR) spectroscopy is commonly used to confirm the coordination of the ligand to the metal ion. A shift in the stretching frequency of the C=O bond of the carboxylic acid group upon complexation is a clear indicator of its involvement in bonding with the lanthanide ion. nih.gov

Luminescence spectroscopy is particularly powerful for studying lanthanide complexes, as many lanthanide ions, such as Eu³⁺ and Tb³⁺, exhibit characteristic, sharp emission bands when sensitized by an organic ligand. The ligand absorbs light and transfers the energy to the metal ion, which then luminesces. This "antenna effect" is a key feature of many functional lanthanide complexes. The photophysical properties of such complexes are investigated using ultraviolet-visible (UV-Vis) absorption spectra, low-temperature phosphorescence spectra, and fluorescence spectra. nih.gov The energy level of the triplet state of the ligand is crucial for efficient sensitization of the lanthanide ion's luminescence. nih.gov

The following table provides an example of spectroscopic data for lanthanide complexes with a ligand featuring oxygen donor atoms, which can be analogous to the interactions observed with this compound.

Lanthanide IonLigand SystemExcitation Wavelength (nm)Emission Wavelength (nm)Application
Tb³⁺Danofloxacin-SDS-Na₂SO₃271545Serum sample analysis
Eu³⁺1,2,4,5-benzenetetra-carboxylic acid370614Urine sample analysis

This table is generated based on data for analogous systems and is for illustrative purposes. nih.gov

The ability of this compound and related ligands to form stable complexes with metal ions makes them promising candidates for chelation therapy and the sequestration of heavy metal ions. The presence of multiple donor atoms allows the ligand to wrap around a metal ion, forming a stable, chelated structure. This is particularly relevant for the sequestration of toxic heavy metals, which can include certain lanthanides and actinides in specific contexts.

The design of chelating agents often focuses on achieving high stability constants for the metal-ligand complex, ensuring that the metal remains bound to the ligand. The structural features of the 1,5-diazacyclooctane ring can influence the preorganization of the ligand, potentially leading to a higher affinity and selectivity for certain metal ions. While specific studies on this compound for heavy metal sequestration are not detailed in the provided search results, the principles of chelation chemistry suggest its potential in this area.

Studies on Higher Coordination Numbers and Unusual Geometries

The 1,5-diazacyclooctane framework can adopt various conformations, which, in conjunction with the appended acetate (B1210297) arm, can lead to the formation of metal complexes with higher-than-usual coordination numbers and interesting geometries. Research on nickel(II), copper(II), and zinc(II) complexes with this compound has revealed the formation of five-coordinate complexes. acs.org This demonstrates the ligand's ability to enforce specific coordination geometries around the metal center.

Supramolecular Assembly Driven by this compound Metal Complexes

Metal complexes of this compound can serve as building blocks for the construction of larger, organized structures known as supramolecular assemblies. The formation of these assemblies is driven by non-covalent interactions, such as hydrogen bonding, π-π stacking, and coordination bonds.

The modular nature of such complexes allows for the incorporation of different functionalities. For instance, the uncoordinated functional groups on the ligand or the metal center itself can participate in further interactions to form extended networks. While direct examples of supramolecular assembly using this compound complexes are not explicitly detailed in the search results, the principles of supramolecular chemistry suggest this possibility. The formation of two-dimensional networks through hydrogen bonds and π-π stacking interactions has been observed in Ni(II) complexes of 1,5-diazacyclooctane bearing heterocyclic pendants.

The broader field of supramolecular coordination complexes is an active area of research, with applications in areas such as diagnostics and therapeutics. nih.gov The ability to form well-defined, self-assembled structures is a key advantage of using metal complexes as building blocks. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies in 1,5 Diazacyclooctane N Monoacetic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the solution-state structure and dynamics of 1,5-Diazacyclooctane-N-monoacetic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In ¹H NMR spectroscopy, the protons of the diazacyclooctane ring are expected to exhibit complex splitting patterns due to their diastereotopic nature and spin-spin coupling. The protons on the ethylene (B1197577) bridges and the central propylene (B89431) bridge would appear as distinct multiplets in the aliphatic region. The singlet for the methylene (B1212753) protons of the N-acetic acid arm is a key diagnostic signal, typically appearing downfield from the ring protons due to the influence of the adjacent nitrogen and carboxyl group.

In ¹³C NMR spectroscopy, distinct signals are anticipated for each unique carbon atom. The carbonyl carbon of the acetate (B1210297) group would appear at the lowest field (typically 170-185 ppm). libretexts.org The carbons of the cyclooctane (B165968) ring would resonate in the aliphatic region (typically 40-65 ppm), with their specific shifts influenced by their position relative to the two nitrogen atoms and the acetate substituent. The methylene carbon of the acetate arm would also be clearly identifiable. libretexts.orgoregonstate.edu The absence of signals from primary amines or hydroxyl groups from starting materials confirms the successful synthesis of the macrocyclic framework. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in D₂O.
AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxyl (C=O)N/A~175
Acetate Methylene (-CH₂-COOH)~3.5 (s)~58
Ring Carbons adjacent to N (-CH₂-N)~2.8 - 3.4 (m)~50 - 60
Central Ring Carbon (-CH₂-CH₂-CH₂-)~1.8 - 2.2 (m)~25

Mass Spectrometry (MS) for Molecular and Complex Ion Identification

Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is fundamental for confirming the molecular weight of this compound and identifying the species present in its metal complexes. For the free ligand, a prominent molecular ion peak corresponding to [L+H]⁺ would be expected in the positive ion mode. researchgate.net

When analyzing metal complexes, ESI-MS can detect various species, including the intact complex ion, such as [M(L)]²⁺ for a divalent metal M, or fragments thereof. The isotopic distribution pattern of the metal ion (e.g., copper's characteristic ⁶³Cu/⁶⁵Cu pattern) provides definitive confirmation of the metal's presence in the detected ion. nih.gov This technique is crucial for determining the stoichiometry of the metal-ligand complex in solution.

Table 2: Expected m/z Values in ESI-MS for this compound (L, C₈H₁₆N₂O₂) and its Metal Complexes.
SpeciesFormulaExpected m/z (Monoisotopic Mass)
[L+H]⁺[C₈H₁₇N₂O₂]⁺173.1285
[Cu(L)]²⁺[C₈H₁₄N₂O₂Cu]²⁺117.5121 (for ⁶³Cu)
[Zn(L)]²⁺[C₈H₁₄N₂O₂Zn]²⁺118.0185 (for ⁶⁴Zn)
[Gd(L-H)]⁺[C₈H₁₅N₂O₂Gd]⁺329.0229 (for ¹⁵⁸Gd)

X-ray Diffraction (XRD) for Solid-State Structural Determination of this compound and Its Metal Complexes

Single-crystal X-ray diffraction (XRD) provides the most definitive structural information for compounds in the solid state. For metal complexes of this compound, XRD analysis reveals precise details about the metal's coordination environment, including coordination number, geometry, and exact bond lengths and angles. researchgate.net

In complexes with lanthanide ions, for example, the ligand is expected to be octadentate, coordinating through the two amine nitrogens, the two carboxylate oxygens, and potentially other atoms to satisfy the high coordination number of the metal. nih.govrsc.org XRD studies on similar DOTA-analogue complexes show that the lanthanide ion typically resides between the N₄ plane of the macrocycle and the O₄ plane of the pendant arms. nih.gov The geometry is often a twisted square-antiprismatic (TSA) or square-antiprismatic (SA) configuration. nih.govrsc.org For transition metals like copper, a distorted octahedral or square pyramidal geometry is more likely. iaea.org

Table 3: Representative Crystallographic Parameters for a Hypothetical Lanthanide Complex [Ln(L)(H₂O)]·xH₂O.
ParameterTypical Value / Description
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
Coordination Number8 or 9
Coordination GeometryTwisted Square Antiprism (TSA)
Ln-N Bond Length (Å)~2.6 - 2.8
Ln-O (carboxylate) Bond Length (Å)~2.3 - 2.5
Ln-O (water) Bond Length (Å)~2.5 - 2.7 nih.gov

Electronic Absorption and Emission Spectroscopy for Metal-Ligand Electronic Structure Probing

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within the ligand and its metal complexes. The free ligand is expected to show absorptions in the UV region corresponding to n→π* and π→π* transitions associated with the carboxyl and amine functional groups. researchgate.netdergipark.org.tr

Upon complexation with a metal ion, new absorption bands may appear. For d-block metals like copper(II), weak d-d transition bands can be observed in the visible region, which are sensitive to the coordination geometry of the complex. nih.govnih.gov More intense bands may arise from ligand-to-metal charge transfer (LMCT) transitions. dergipark.org.tr For lanthanide complexes, the ligand can act as an "antenna," absorbing UV light and transferring the energy to the metal ion, which then luminesces via its characteristic sharp f-f emission bands. nih.govmdpi.com The enhancement of fluorescence upon complexation can be attributed to increased conformational rigidity, which reduces non-radiative energy loss. dergipark.org.tr

Table 4: Typical Electronic Transitions for this compound and its Metal Complexes.
SpeciesTransition TypeTypical λmax (nm)
Free Ligand (L)n→π* (C=O)~280 - 320
Free Ligand (L)π→π*~200 - 230
Cu(II) Complexd-d~600 - 800
Eu(III) ComplexAntenna Absorption (ligand)~270 - 350
Eu(III) ComplexEu(III) Emission (⁵D₀→⁷F₂)~615

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique specifically for studying complexes containing paramagnetic metal ions, such as Cu(II) (d⁹ configuration). ethz.ch The EPR spectrum provides detailed information about the electronic ground state and the local environment of the unpaired electron. nih.gov

For a Cu(II) complex with this compound, a frozen-solution spectrum would likely be axial or rhombic, characterized by distinct g-tensor values (g∥ and g⊥). nih.gov Typically for tetragonal (axially elongated) Cu(II) complexes, g∥ > g⊥ > 2.0023, which is indicative of a dₓ²-y² ground state for the unpaired electron. ethz.chmdpi.com The magnitude of the parallel hyperfine coupling constant (A∥) provides insight into the covalency of the copper-ligand bond; a smaller A∥ value suggests greater covalent character. researchgate.net The presence of superhyperfine splitting from the coordinated nitrogen atoms can also provide direct evidence of the N-coordination.

Table 5: Representative EPR Parameters for a [Cu(L)]²⁺ Complex.
ParameterTypical ValueInformation Provided
g2.20 - 2.40Coordination geometry (e.g., tetragonal) and electronic ground state mdpi.com
g2.04 - 2.10
A (x 10⁻⁴ cm⁻¹)150 - 200Covalency of the Cu-Ligand bond researchgate.net
G (Geometry Parameter)> 4.0Indicates no significant exchange coupling between copper centers

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Coordination Site Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and probe how they are affected by coordination to a metal ion. For this compound, the IR spectrum would show characteristic stretches for the C-H bonds of the ring, N-H (if protonated), and the crucial C=O and C-O stretches of the carboxylate group. oatext.com

Upon complexation, the most significant changes are observed in the carboxylate region. The strong band of the protonated carboxylic acid (around 1700-1730 cm⁻¹) disappears and is replaced by two new bands: the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate group, typically around 1550-1650 cm⁻¹ and 1380-1420 cm⁻¹, respectively. oatext.com The difference between these two frequencies (Δν) can indicate the coordination mode of the carboxylate (monodentate, bidentate chelating, or bridging). Furthermore, new low-frequency bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations appear, providing direct evidence of coordination. researchgate.net

Table 6: Key Vibrational Frequencies (cm⁻¹) for this compound (L) and its Metal Complexes.
Vibrational ModeFree Ligand (L)Metal Complex
ν(O-H) of COOH~3000 (broad)Absent
ν(C=O) of COOH~1720Absent
νas(COO⁻)N/A~1600
νs(COO⁻)N/A~1400
ν(M-O)N/A~450 - 550 researchgate.net
ν(M-N)N/A~350 - 450 researchgate.net

Thermal Analysis Techniques for Decomposition Pathways and Complex Stability in Research Contexts

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability of metal complexes and characterize their decomposition pathways. nih.gov

A TGA curve for a hydrated metal complex of this compound would typically show an initial weight loss at lower temperatures (< 150 °C), corresponding to the removal of lattice or coordinated water molecules. scirp.org At higher temperatures, subsequent weight loss steps signify the decomposition of the organic ligand. orientjchem.org The final residue at the end of the experiment is usually the stable metal oxide. scirp.org DSC curves run concurrently reveal whether these decomposition steps are endothermic or exothermic. The dehydration step is typically endothermic, while the ligand decomposition can be a complex series of endothermic and exothermic processes. researchgate.netorientjchem.org This data is crucial for assessing the thermal stability of the complexes, which is important for various applications. researchgate.net

Table 7: Representative Thermal Decomposition Stages for a Hydrated M(L)X₂·nH₂O Complex.
Temperature Range (°C)Mass Loss (%)ProcessDSC Peak
50 - 150Corresponds to nH₂ODehydration (loss of water) scirp.orgEndothermic
250 - 400Corresponds to ligand (L) and anions (X₂)Decomposition of acetate armExothermic
400 - 650Decomposition of macrocyclic ring nih.govExothermic
> 650Stable residueFormation of Metal OxideN/A

Theoretical and Computational Investigations of 1,5 Diazacyclooctane N Monoacetic Acid Chemistry

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Geometry, and Bonding

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of 1,5-Diazacyclooctane-N-monoacetic acid. These methods provide a detailed description of the molecule's electronic structure, preferred geometries, and the nature of its chemical bonds.

DFT calculations are used to optimize the molecular geometry, determining the most stable arrangement of atoms in space. For 1,5-diazacyclooctane (B3191712) derivatives, these calculations can predict key structural parameters. For instance, in a related diazacyclooctane derivative, the stereochemistry and conformation have been a subject of study. rsc.org Theoretical calculations on similar heterocyclic systems have been performed to determine atomic and molecular properties, often using basis sets like B3LYP/6-311++G(d,p) to achieve results that correlate well with experimental data. mdpi.comphyschemres.org

The electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are also determined. The molecular electrostatic potential (MESP) surface can be calculated to identify the most reactive sites for electrophilic and nucleophilic attacks. mdpi.com For example, in DFT studies of similar complex molecules, the MESP is used to pinpoint active sites for molecular interactions. mdpi.comresearchgate.net

The nature of the bonding within the molecule and its metal complexes can be analyzed through various techniques like Natural Bond Orbital (NBO) analysis, which provides information on charge transfer interactions. researchgate.net These computational approaches are fundamental to understanding the ligand's coordination capabilities.

Table 1: Calculated Geometrical Parameters for a Model Diazacyclooctane System Note: This table is illustrative, based on typical parameters found in computational studies of similar heterocyclic ligands, as specific data for this compound is not publicly available.

ParameterCalculated ValueMethod/Basis Set
C-N Bond Length (Å)1.47DFT/B3LYP
C-C Bond Length (Å)1.54DFT/B3LYP
C-N-C Bond Angle (°)112.5DFT/B3LYP
Torsion Angle (°)-65.0DFT/B3LYP

Molecular Mechanics and Molecular Dynamics Simulations of Ligand Conformations and Metal Interactions

While quantum mechanics provides high accuracy for electronic properties, molecular mechanics (MM) and molecular dynamics (MD) simulations are indispensable for exploring the conformational landscape of flexible molecules like this compound and its behavior over time, especially in a solvent or when interacting with metal ions. mdpi.commdpi.com

Conformational analysis of eight-membered rings, such as diazacyclooctane, reveals a variety of possible stable shapes. nih.gov MD simulations can model the dynamic behavior of the ligand, showing how it folds and contorts in solution. This is crucial as the ligand's conformation dictates its ability to bind to a metal center. mdpi.com For macrocyclic ligands, these simulations can reveal the conformational preferences necessary for understanding ligand-receptor interactions. mdpi.com

When a metal ion is introduced, MD simulations can model the complexation process, showing how the ligand wraps around the metal and how solvent molecules are displaced. These simulations provide insights into the stability and dynamics of the resulting metal complex. mdpi.com For instance, MD simulations have been used to explain the binding differences between macrocyclic compounds and their targets. nih.gov The simulations can track the distances and angles between the metal and the ligand's donor atoms, offering a dynamic picture of the coordination sphere.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational chemistry is instrumental in predicting spectroscopic properties, which can then be compared with experimental data to validate the theoretical models. For this compound, methods like Time-Dependent DFT (TD-DFT) can predict UV-Visible absorption spectra, helping to assign electronic transitions. researchgate.netnih.gov Calculations can also predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts. physchemres.orgresearchgate.net

Reactivity descriptors derived from DFT calculations offer a quantitative measure of a molecule's chemical reactivity. numberanalytics.com These descriptors include:

HOMO and LUMO energies: The energy of the Highest Occupied Molecular Orbital (HOMO) relates to the ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to the ability to accept electrons. mdpi.com

HOMO-LUMO gap (ΔE): This energy gap is an indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. mdpi.comphyschemres.org

Chemical Hardness (η) and Softness (σ): These parameters quantify the resistance to change in electron distribution. mdpi.com

Electronegativity (χ) and Electrophilicity (ω): These indices help in predicting the direction of charge transfer in a reaction. mdpi.com

These descriptors are crucial for understanding how the ligand will interact with different metal ions and for predicting the stability of the resulting complexes. tcu.eduudd.cl

Table 2: Calculated Global Reactivity Descriptors Note: This table presents typical reactivity descriptors calculated for heterocyclic molecules in computational studies. Specific values for this compound would require dedicated calculations.

DescriptorDefinitionSignificance
EHOMOEnergy of the Highest Occupied Molecular OrbitalElectron-donating ability
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalElectron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMOChemical reactivity and stability mdpi.com
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to deformation of electron cloud mdpi.com

Ligand Field Theory and Crystal Field Theory Applications to Coordination Compounds

Crystal Field Theory (CFT) and the more advanced Ligand Field Theory (LFT) are models used to describe the electronic structure of transition metal coordination complexes. wikipedia.orgijrpr.com CFT treats the ligands as point charges and examines how their electrostatic field removes the degeneracy of the metal's d-orbitals. libretexts.orglibretexts.org This splitting of d-orbitals into different energy levels (e.g., t2g and eg sets in an octahedral complex) explains the color and magnetic properties of these compounds. libretexts.orgyoutube.com

The energy difference between the split d-orbitals is known as the crystal field splitting energy (Δo for octahedral complexes). libretexts.org The magnitude of this splitting depends on the metal ion, its oxidation state, and the nature of the ligand. libretexts.org Ligands are ranked in the spectrochemical series based on their ability to cause d-orbital splitting. youtube.com

LFT combines CFT with molecular orbital theory, providing a more complete picture of the metal-ligand bonding by considering the overlap of ligand and metal orbitals. wikipedia.orgyoutube.com It accounts for both sigma (σ) and pi (π) bonding interactions, which are crucial for a detailed understanding of the electronic structure and stability of complexes formed with ligands like this compound. wikipedia.org These theories are essential for interpreting electronic spectra and predicting the magnetic behavior of the coordination compounds. youtube.com

Computational Design of Novel this compound Analogs

The insights gained from the theoretical investigations described above can be leveraged for the computational design of new analogs of this compound with enhanced or specialized properties. nih.gov By modifying the parent structure in silico—for example, by adding or changing functional groups—researchers can predict how these changes will affect the ligand's properties. researchgate.net

Computational screening can be used to evaluate a virtual library of designed analogs for desired characteristics, such as increased selectivity for a specific metal ion, improved stability of the complex, or tailored electronic properties. tcu.edu For instance, if the goal is to create a more rigid ligand, computational analysis can help identify modifications that restrict conformational flexibility. Molecular dynamics simulations can be a valuable tool in prioritizing the designs of new macrocycles. nih.gov This rational, computer-aided design process can significantly accelerate the discovery of novel chelators for applications in medicine, catalysis, and materials science by focusing synthetic efforts on the most promising candidates. nih.govresearchgate.net

No Published Research Found on the Specific Applications of this compound

Despite a comprehensive search of scientific literature, no specific research articles or data could be found detailing the applications of the chemical compound This compound in the fields of catalysis, advanced materials chemistry, or the development of chemical sensors and probes.

The investigation sought to uncover information related to the use of this specific molecule in:

Catalysis Research: Specifically, its role in forming metal complexes for homogeneous catalysis and any mechanistic studies of such catalytic cycles.

Advanced Materials Chemistry: Its application in the design and synthesis of coordination polymers and metal-organic frameworks (MOFs), and its integration into functional materials.

Chemical Sensors and Probes: Its development and use as a tool for chemical detection.

This lack of available data prevents the creation of a scientifically accurate article on the specified topics for this compound. The scientific community has extensively explored related fields, such as the synthesis of poly(amino acids) for drug delivery whiterose.ac.ukresearchgate.net, but the specific compound does not appear in the published literature within the scope of this request.

Therefore, it must be concluded that research into the applications of this compound as a catalyst, a component of advanced materials, or a chemical sensor is not present in the accessible scientific domain.

Applications and Emerging Research Directions in Chemical Science for 1,5 Diazacyclooctane N Monoacetic Acid

Ligand Design for Radiometal Chelation in Research (e.g., for PET imaging research probes)

There is no specific information available in the reviewed literature regarding the use of 1,5-Diazacyclooctane-N-monoacetic acid as a bifunctional chelator for PET imaging research. The design of such ligands typically involves the functionalization of a chelating scaffold with a pendant arm that can be conjugated to a targeting biomolecule. While the 1,5-diazacyclooctane (B3191712) framework with a single acetic acid arm could theoretically be explored for chelating radiometals like Copper-64 or Gallium-68, no studies detailing its synthesis, radiolabeling efficiency, or the stability of the resulting radiometal complexes have been found.

Without experimental data, any discussion on its potential advantages or disadvantages compared to established chelators like DOTA or NOTA would be purely speculative.

Future Perspectives and Challenges in 1,5 Diazacyclooctane N Monoacetic Acid Research

Identification of Novel Synthetic Routes and Derivatization Strategies

The primary challenge in synthesizing 1,5-Diazacyclooctane-N-monoacetic acid lies in achieving selective mono-N-functionalization. The parent compound, 1,5-diazacyclooctane (B3191712), possesses two reactive secondary amine sites. wikipedia.org A key objective for future synthetic work is the development of high-yield, regioselective protocols that avoid the formation of disubstituted byproducts.

Novel synthetic approaches could draw inspiration from established N-alkylation methodologies for other heterocyclic scaffolds. beilstein-journals.org Strategies involving the careful control of stoichiometry and reaction conditions using reagents like bromoacetic acid or iodoacetic acid under basic conditions are a primary focus. The choice of base and solvent can significantly influence the N-1/N-2 regioselectivity in related systems and warrants systematic investigation. beilstein-journals.org For instance, the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has proven effective for achieving high N-1 selectivity in the alkylation of certain indazole derivatives. beilstein-journals.org Alternative methods, such as those employing protecting group strategies or biocatalytic approaches using engineered transferase enzymes, could offer more precise control over functionalization. nih.gov

Derivatization strategies open pathways to tailor the ligand's properties. Future work will likely focus on two main areas:

Modification of the second amine group: The remaining N-H site is a prime target for introducing other functional groups, such as chromophores, fluorophores for sensing applications, or reactive groups for immobilization onto solid supports. asianpubs.orgrsc.org

Modification of the carboxylic acid: The carboxylate can be converted to an amide or ester, which can alter the ligand's solubility, lipophilicity, and coordination properties, or be used to link the chelator to biomolecules.

StrategyDescriptionKey Reagents & ConditionsChallenges
Direct Mono-N-AlkylationDirect reaction of 1,5-diazacyclooctane with an acetic acid synthon.Haloacetic acids (e.g., bromoacetic acid), Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, THF). juniperpublishers.comPreventing dialkylation, controlling regioselectivity.
Protecting Group StrategyTemporarily blocking one nitrogen to ensure mono-substitution, followed by deprotection.Boc-anhydride, Fmoc-Cl for protection; TFA, piperidine for deprotection.Additional synthetic steps, potential for low overall yield.
Biocatalytic AlkylationUse of engineered enzymes to achieve high regioselectivity. nih.govN-methyltransferases (NMTs) or other engineered transferases. nih.govEnzyme development and optimization, substrate specificity.
Post-synthesis DerivatizationFunctionalizing the remaining N-H or the carboxyl group after initial synthesis.For N-H: Alkyl halides, epoxides. For -COOH: Carbodiimides (e.g., EDC) for amidation.Purification of complex products, maintaining stability of the core structure.

Exploration of Under-Investigated Metal Ion Complexation and Reactivity

The coordination chemistry of functionalized 1,5-diazacyclooctane (DACO) derivatives with various transition metals, such as Cu(II), Ni(II), and Fe(II), has been a subject of interest. asianpubs.orgrsc.orgacs.org These studies reveal that the incorporation of functional donor groups into the DACO backbone enriches the coordination modes of the ligands. asianpubs.orgrsc.org However, the specific complexation behavior of this compound remains a largely unexplored frontier.

Future research should systematically investigate its coordination with a broad spectrum of metal ions. Of particular interest are:

Lanthanides and Actinides: The combination of the macrocyclic framework and the hard carboxylate donor suggests potential for strong and selective binding of f-block elements, which is relevant for applications in medical imaging and separations. nih.gov

"Hard" and "Soft" Metal Ions: A comprehensive study of its affinity for a range of hard (e.g., Ca(II), Fe(III)), borderline (e.g., Co(II), Zn(II)), and soft (e.g., Cd(II), Pb(II)) metal ions would elucidate the fundamental principles governing its selectivity.

Catalytic Reactivity: Metal complexes of DACO derivatives could exhibit catalytic activity. Exploring the reactivity of these complexes in oxidation, reduction, or C-C bond-forming reactions represents a significant opportunity. colab.ws

The table below presents stability constants for related macrocyclic ligands, providing a reference point for predicting the potential complexing ability of this compound.

Metal IonLog K (1-thia-4,7-diazacyclononane-N,N'-diacetic acid)Log K (1-thia-4,8-diazacyclodecane-N,N'-diacetic acid)
Mg(II)5.393.45
Ca(II)5.734.91
Sr(II)4.674.44
Ba(II)4.013.94
Mn(II)11.459.14
Co(II)14.8012.87
Ni(II)16.1414.00
Cu(II)19.5819.82
Zn(II)14.9912.78
Cd(II)13.8411.90
Pb(II)16.0915.11
La(III)12.1811.83

Data sourced from studies on structurally similar chelating agents to provide comparative context.

Integration into Advanced Multicomponent Systems and Hybrid Materials

A significant future direction is the incorporation of this compound as a functional building block in larger, more complex systems. This integration can lead to materials with tailored properties for specific applications.

Hybrid Adsorbents: The ligand can be covalently grafted onto solid supports like mesoporous silica (B1680970) (e.g., SBA-15) to create hybrid materials. rsc.org Such materials could exhibit high capacity and selectivity for the removal of toxic metal ions from aqueous solutions, with the porous structure facilitating access to the chelating sites. rsc.org

Catalytic Nanoparticles: 1,5-diazacyclooctane derivatives can act as stabilizing ligands for metal nanoparticles. colab.ws For example, a palladium(II) complex with a DACO derivative has been shown to self-assemble into palladium nanoparticles that serve as a heterogeneous catalyst for C-C bond formation. colab.ws This approach could be extended to create novel catalysts for a variety of organic transformations.

Functionalized Surfaces for Sensing: Immobilizing the ligand on surfaces of nanoparticles (e.g., gold nanoparticles, quantum dots) or electrodes is a promising strategy for developing chemical sensors. researchgate.netnih.gov Upon binding a target metal ion, a measurable change in the optical or electrochemical properties of the system could be detected.

Computational Chemistry's Role in Accelerating Discovery and Understanding

Computational chemistry is an indispensable tool for guiding experimental efforts and providing deep mechanistic insight into the behavior of this compound and its complexes.

Predicting Structure and Stability: Density Functional Theory (DFT) can be used for geometry optimization to predict the three-dimensional structures of the ligand and its metal complexes. nih.govnih.gov These calculations also provide estimates of binding energies and stability constants, helping to prioritize which metal ions are likely to form strong complexes.

Understanding Conformational Dynamics: The eight-membered DACO ring is conformationally flexible. Molecular Dynamics (MD) and accelerated MD (aMD) simulations can be employed to explore the conformational landscape of the free ligand and how it changes upon metal coordination. acs.org This is crucial for understanding the thermodynamics and kinetics of complex formation. acs.org

Elucidating Reaction Mechanisms: For applications in catalysis, computational methods can map out potential reaction pathways, identify transition states, and calculate activation barriers, providing a detailed understanding of how the metal complexes facilitate chemical transformations.

Computational MethodApplication in ResearchAnticipated Insights
Density Functional Theory (DFT)Geometry optimization, vibrational frequency calculations, electronic structure analysis. nih.govnih.govPrediction of stable complex structures, bond strengths, and spectroscopic properties (IR, UV-Vis).
Molecular Dynamics (MD)Simulation of ligand and complex dynamics in solution over time. acs.orgCharacterization of conformational flexibility, solvent effects, and binding pathways.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling reactions where the metal center (QM) is treated with high accuracy and the environment (MM) is treated classically.Mechanistic details of catalytic cycles, role of the ligand scaffold in reactivity.
Molecular DockingPredicting the interaction of the ligand or its complexes with biological macromolecules (e.g., proteins).Identification of potential biological targets, design of enzyme inhibitors.

Methodological Innovations in Characterization and Application Development

Advancements in analytical techniques are crucial for fully characterizing the properties of new compounds and developing their applications. For this compound and its metal complexes, a suite of both established and innovative techniques will be required.

Standard characterization will continue to rely on techniques such as NMR and IR spectroscopy for structural confirmation, UV-Vis spectroscopy for studying electronic transitions in metal complexes, and thermogravimetric analysis (TGA) to assess thermal stability. nih.gov Single-crystal X-ray diffraction remains the definitive method for determining solid-state structures. rsc.org

However, methodological innovations will be key to pushing the boundaries of understanding. Advanced mass spectrometry techniques, for example, are becoming increasingly powerful for the characterization of labile coordination compounds and supramolecular assemblies in the gas phase. chemrxiv.org

In application development, a major future trend is the creation of sensing and imaging agents. nih.gov This can be achieved by coupling the this compound chelator to a signaling unit, such as a fluorescent dye. nih.govresearchgate.net In the absence of a target metal ion, the probe might have low fluorescence. Upon selective binding of the metal, a conformational change or electronic perturbation could trigger a significant increase in fluorescence, allowing for sensitive and selective detection of the ion in biological or environmental samples.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1,5-Diazacyclooctane-N-monoacetic acid in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with copious water for ≥15 minutes and seek medical attention if irritation persists. For inhalation exposure, move the individual to fresh air and consult a physician. Store the compound in a cool, dry area with proper ventilation, adhering to OSHA guidelines for corrosive or irritant substances .

Q. How can researchers synthesize this compound, and what are common pitfalls?

  • Methodological Answer : A typical synthesis involves cyclization reactions using mercaptoacetic acid and anhydrous ZnCl₂ as a catalyst in DMF under reflux conditions (6–8 hours). Post-reaction, precipitate the product by cooling and pouring the mixture onto crushed ice, followed by filtration and recrystallization from DMF. Common pitfalls include incomplete cyclization due to insufficient reaction time or impurities in starting materials, which can be mitigated by TLC monitoring and pre-purification of reagents .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • NMR (¹H and ¹³C) to confirm the cyclooctane backbone and acetic acid moiety.
  • FT-IR to identify carboxylic acid (-COOH) and diaza cyclic amine (-NH-) functional groups.
  • High-resolution mass spectrometry (HRMS) for molecular ion validation.
    Cross-reference spectral data with NIST Chemistry WebBook entries for analogous diaza compounds to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Contradictions often arise from tautomerism or solvent-dependent conformational changes. Perform variable-temperature NMR (VT-NMR) to study dynamic equilibria. Validate findings using X-ray crystallography for solid-state structure elucidation. Computational modeling (e.g., DFT calculations) can predict stable conformers and reconcile discrepancies between experimental and theoretical data .

Q. What experimental design principles optimize the synthesis yield of this compound derivatives?

  • Methodological Answer : Apply a Design of Experiments (DoE) approach to test variables:

  • Catalyst loading (e.g., ZnCl₂ vs. BF₃·Et₂O).
  • Solvent polarity (DMF vs. THF).
  • Reaction time/temperature (reflux vs. microwave-assisted synthesis).
    Analyze results via ANOVA to identify statistically significant factors. For example, microwave irradiation may reduce reaction time by 50% while maintaining ≥90% yield .

Q. How can researchers validate analytical methods for detecting trace impurities in this compound?

  • Methodological Answer : Use LC-MS/MS with deuterated internal standards (e.g., AOZ-d4 or AMOZ-d5) to enhance sensitivity and accuracy. Validate methods per ICH guidelines by assessing:

  • Linearity (R² ≥ 0.995).
  • Limit of detection (LOD) and quantitation (LOQ) .
  • Recovery rates (spiked samples at 80–120% recovery).
    Cross-validate with orthogonal techniques like capillary electrophoresis (CE) to confirm specificity .

Q. What computational approaches predict the reactivity of this compound in aqueous environments?

  • Methodological Answer : Employ molecular dynamics (MD) simulations to model protonation states and solvation effects. Use Gaussian or ORCA software for quantum mechanical calculations (e.g., pKa prediction via COSMO-RS). Compare results with experimental potentiometric titrations to refine computational parameters .

Q. How does pH influence the stability of this compound in biological buffers?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 40°C for 30 days. Monitor degradation via HPLC-UV and identify breakdown products using HRMS. Stability is typically maximized near pH 6–7, where the carboxylic acid group remains deprotonated, minimizing hydrolysis .

Q. What strategies improve the retrieval of relevant literature on this compound from scientific databases?

  • Methodological Answer : Use Boolean operators (e.g., "this compound" AND "synthesis") in SciFinder or Reaxys. Include CAS Registry Numbers (if available) and filter by publication type (e.g., "peer-reviewed journals"). For structural searches, utilize SMILES or InChI keys in databases supporting chemical structure queries (e.g., PubChem) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.